molecular formula C11H13NOS B2455819 N-Furfuryl-2-(2-thienyl)ethanamine CAS No. 86052-45-1

N-Furfuryl-2-(2-thienyl)ethanamine

Cat. No. B2455819
CAS RN: 86052-45-1
M. Wt: 207.29
InChI Key: TWRNUPARUWYOEQ-UHFFFAOYSA-N
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Description

N-Furfuryl-2-(2-thienyl)ethanamine is an organic compound that contains furan and thiophene rings along with an ethanamine group . It is also known as (furan-2-ylmethyl)[2-(thiophen-2-yl)ethyl]amine .


Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring, a thiophene ring, and an ethanamine group . The exact structure details are not available in the search results.


Physical And Chemical Properties Analysis

This compound is a colorless to light yellow crystal or liquid . It is soluble in water and most organic solvents . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Mechanistic and Kinetic Aspects of Furfural Formation

Research has extensively covered the mechanistic and kinetic aspects of furfural formation from pentoses in aqueous acidic media, outlining comprehensive reaction mechanisms and the promising use of combined acid-base catalysts and soluble halide salts for enhanced furfural production. This work is foundational for the efficient conversion of biomass to furfural, a precursor to N-Furfuryl-2-(2-thienyl)ethanamine and related compounds (Danon, Marcotullio, & Jong, 2014).

Conversion of Biomass to Furan Derivatives

The conversion of plant biomass to furan derivatives, such as furfural and 5-hydroxymethylfurfural (HMF), has been identified as a sustainable pathway to replace non-renewable hydrocarbon sources. This research highlights the potential of furan derivatives in the production of polymers, functional materials, and fuels, underscoring the role of furfural-based chemicals in the future of green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl- and Thienyl-Substituted Compounds

The study of furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the medicinal chemistry applications of furan and thiophene derivatives, including this compound. These compounds are pivotal in the development of antiviral, antitumor, and antimycobacterial agents, showcasing the importance of furfural derivatives in drug design and development (Ostrowski, 2022).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-10(13-7-1)9-12-6-5-11-4-2-8-14-11/h1-4,7-8,12H,5-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRNUPARUWYOEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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